molecular formula C10H19NO4 B13103794 (3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol

(3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol

Cat. No.: B13103794
M. Wt: 217.26 g/mol
InChI Key: DIIORPGFQWKSIY-VFCFLDTKSA-N
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Description

(3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with multiple hydroxyl groups and a hydroxyethyl side chain, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol typically involves multi-step organic reactions. One common approach is to start with a suitable indole precursor and introduce the hydroxyethyl group through a series of functional group transformations. Key steps may include:

    Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.

    Reduction: Reduction of intermediate compounds using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Cyclization: Formation of the octahydroindole ring system through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives using reducing agents.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and hydroxyethyl side chain may play a crucial role in binding to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Tryptophan: An essential amino acid with various biological functions.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

(3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol stands out due to its unique combination of hydroxyl groups and hydroxyethyl side chain, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

(3aR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-4,5,6-triol

InChI

InChI=1S/C10H19NO4/c12-4-3-11-2-1-6-7(11)5-8(13)10(15)9(6)14/h6-10,12-15H,1-5H2/t6-,7-,8-,9+,10+/m1/s1

InChI Key

DIIORPGFQWKSIY-VFCFLDTKSA-N

Isomeric SMILES

C1CN([C@H]2[C@@H]1[C@@H]([C@H]([C@@H](C2)O)O)O)CCO

Canonical SMILES

C1CN(C2C1C(C(C(C2)O)O)O)CCO

Origin of Product

United States

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